molecular formula C10H16N2O B3306483 4-[(Dimethylamino)methyl]-2-methoxyaniline CAS No. 927672-81-9

4-[(Dimethylamino)methyl]-2-methoxyaniline

Cat. No.: B3306483
CAS No.: 927672-81-9
M. Wt: 180.25 g/mol
InChI Key: DPQIBVKVVGXAPI-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-methoxyaniline is an organic compound with the molecular formula C10H16N2O It is a derivative of aniline, featuring a dimethylamino group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-2-methoxyaniline typically involves the reaction of 4-methoxyaniline with formaldehyde and dimethylamine. This process is known as the Mannich reaction, which forms a new carbon-nitrogen bond. The reaction conditions generally include an acidic catalyst and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-2-methoxyaniline involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-[(Dimethylamino)methyl]aniline: Lacks the methoxy group, which can affect its reactivity and applications.

    2-Methoxy-5-[(dimethylamino)methyl]aniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

    4-[(Dimethylamino)methyl]-2,6-di-tert-butylphenol: Contains additional bulky tert-butyl groups, influencing its steric properties and reactivity.

Uniqueness

4-[(Dimethylamino)methyl]-2-methoxyaniline is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in different fields.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(11)10(6-8)13-3/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQIBVKVVGXAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of (3-methoxy-4-nitrobenzyl)dimethylamine (1.5 g, 7.1 mmol) and 5% Pd—C (0.2 g) in ethyl acetate (75 mL) was shaken under 50 psi of hydrogen for 24 hours. The mixture was filtered through Celite and evaporated, providing 1.2 g of the product as a light grey oil, in 93% yield: 1H NMR (CDCl3) δ 2.22 (s, 6H), 3.32 (s, 2H), 3.74 (br, 2H), 3.86 (s, 3H), 6.62-6.67 (m, 2H), 6.78 (s, 1H).
Quantity
1.5 g
Type
reactant
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75 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

10% Pd on carbon (12 mg, 0.866 mmol) was added to a solution of 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylmethanamine (Preparation 109, 160 mg, 0.76 mmol) in EtOH (3 mL). The reaction mixture was degassed and then stirred for 1 hour at room temperature under an atmosphere of hydrogen before being filtered on a pad of Celite and concentrated under reduced pressure to afford the title compound (0.135 g, 98%).
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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